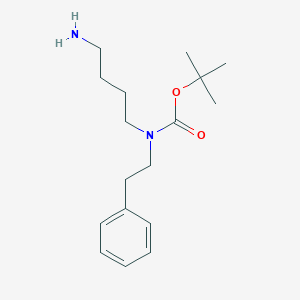
tert-Butyl (4-aminobutyl)(phenethyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (4-aminobutyl)(phenethyl)carbamate is a chemical compound with the molecular formula C15H24N2O2. It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties. This compound is known for its role as a protecting group in various chemical reactions, ensuring stability and selectivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl (4-aminobutyl)(phenethyl)carbamate typically involves the reaction of tert-butyl carbamate with 4-aminobutyl and phenethyl groups. One common method includes the use of di-tert-butyl dicarbonate (Boc2O) as a reagent to protect the amine group. The reaction is carried out in an organic solvent such as dichloromethane, with the addition of a base like N,N-diisopropylethylamine (DIEA) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is typically purified through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl (4-aminobutyl)(phenethyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions are common, where the carbamate group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding amides or carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
Chemistry
In chemistry, tert-Butyl (4-aminobutyl)(phenethyl)carbamate is used as a protecting group for amines, allowing selective reactions to occur without interference from the amine group. It is also employed in the synthesis of complex organic molecules and polymers .
Biology
In biological research, this compound is used to modify biomolecules, aiding in the study of protein interactions and enzyme functions. It serves as a building block for the synthesis of bioactive compounds and drug candidates.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It is used in the development of pharmaceuticals, particularly in the design of prodrugs that require selective activation in the body.
Industry
Industrially, this compound is utilized in the production of specialty chemicals and materials. It is involved in the manufacture of coatings, adhesives, and other functional materials.
Mechanism of Action
The mechanism of action of tert-Butyl (4-aminobutyl)(phenethyl)carbamate involves its role as a protecting group. It forms stable carbamate linkages with amine groups, preventing unwanted reactions during synthesis. The compound can be selectively removed under mild conditions, revealing the free amine group for further reactions .
Comparison with Similar Compounds
Similar Compounds
tert-Butyl N-(4-aminomethyl)phenylcarbamate: Similar in structure but with a different substitution pattern on the phenyl ring.
N-Boc-1,4-butanediamine: Another carbamate-protected amine with a different alkyl chain length.
Uniqueness
tert-Butyl (4-aminobutyl)(phenethyl)carbamate is unique due to its specific combination of tert-butyl, 4-aminobutyl, and phenethyl groups. This unique structure provides distinct reactivity and selectivity in chemical reactions, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
tert-butyl N-(4-aminobutyl)-N-(2-phenylethyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O2/c1-17(2,3)21-16(20)19(13-8-7-12-18)14-11-15-9-5-4-6-10-15/h4-6,9-10H,7-8,11-14,18H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUMXSBYJQFJGSJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(CCCCN)CCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
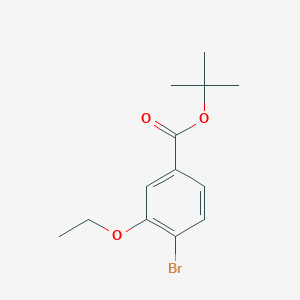
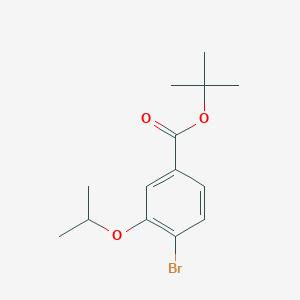
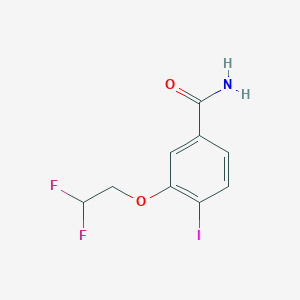
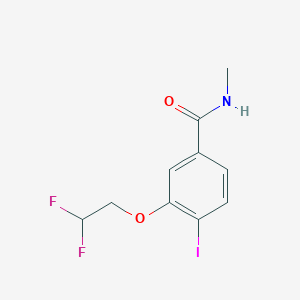
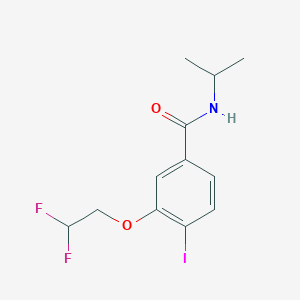
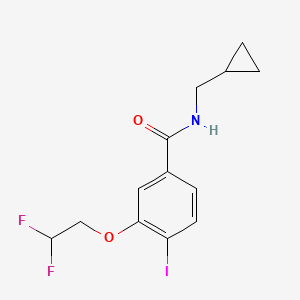
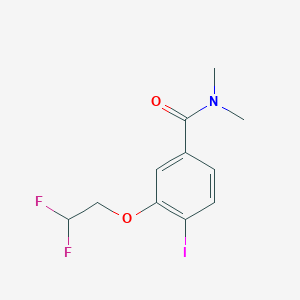
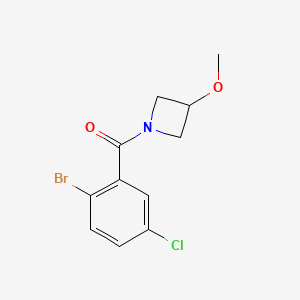
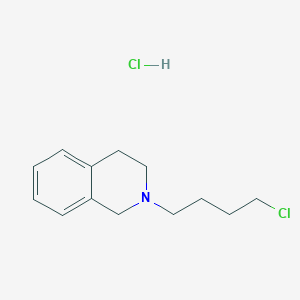
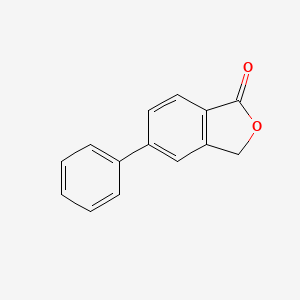
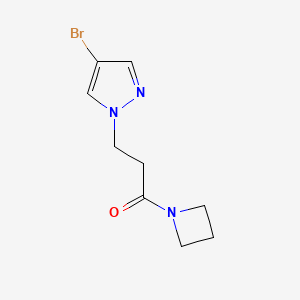
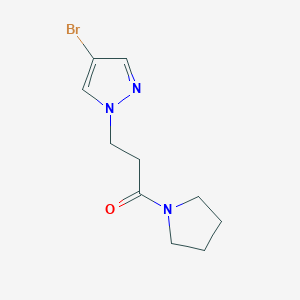
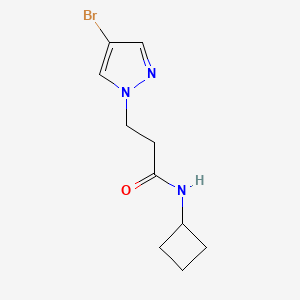
![3'-Isopropyl-2-methyl-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B8166072.png)
